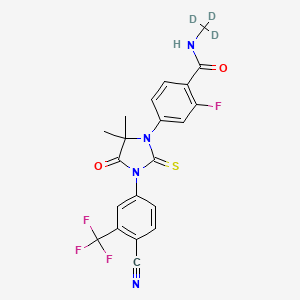
Enzalutamide D3
Descripción general
Descripción
HC-1119, también conocido como deutenzalutamida, es un análogo deuterado de enzalutamida, un antagonista del receptor de andrógenos de segunda generación. Se desarrolla principalmente para el tratamiento del cáncer de próstata metastásico resistente a la castración. La deuteración de enzalutamida en HC-1119 da como resultado varias ventajas farmacocinéticas, que incluyen un metabolismo más lento, una mayor concentración plasmática y una menor exposición cerebral .
Mecanismo De Acción
HC-1119 ejerce sus efectos inhibiendo competitivamente la unión de andrógenos a los receptores de andrógenos. Esta inhibición bloquea la vía de señalización del receptor de andrógenos, que es crucial para la proliferación y supervivencia de las células cancerosas de próstata. Al evitar la activación de esta vía, HC-1119 induce la apoptosis y reduce el crecimiento de las células cancerosas de próstata .
Análisis Bioquímico
Biochemical Properties
Enzalutamide D3 acts by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the androgen receptor signaling pathway . This inhibition disrupts the normal function of the androgen receptor, which includes the regulation of gene expression and cell growth . The interaction between this compound and the androgen receptor is key to its therapeutic effect .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation and induces apoptosis . It also influences cell function by impacting cell signaling pathways and gene expression . For example, it has been found to enhance myeloid cell-mediated immune suppression, promoting tumor progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the androgen receptor, which prevents the receptor from being activated by androgens . This inhibition of the androgen receptor signaling pathway leads to a decrease in the expression of genes that are regulated by this receptor, resulting in the inhibition of prostate cancer cell growth .
Temporal Effects in Laboratory Settings
This compound has been found to have a half-life of 5.8 days, and steady state is achieved by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway . Over time, the effects of this compound on cellular function can lead to a decrease in tumor size and an improvement in patient survival .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a PC-3 xenograft model, this compound at a dosage of 20 mg/kg/day for 21 days inhibited tumor growth by 49% compared to vehicle-treated mice . Higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, and its metabolism involves the cytochrome P450 enzymes . The metabolic pathways of this compound can also be influenced by other factors, such as the presence of other drugs .
Transport and Distribution
After administration, this compound is rapidly and extensively distributed to various tissues. It has been found to be primarily distributed in the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de HC-1119 implica la deuteración de enzalutamida. El nombre químico de HC-1119 es 4-{3-[4-ciano-3-(trifluorometil)fenil]-5,5-dimetil-4-oxo-2-tio-1-imidazolidinil}-2-fluoro-N-trideuterometilbenzamida . El método de preparación incluye los siguientes pasos:
Deuteración: La introducción de átomos de deuterio en la molécula de enzalutamida.
Solubilización: Disolver la materia prima en un solvente como Labrasol para mejorar la solubilidad y la biodisponibilidad.
Métodos de producción industrial
La producción industrial de HC-1119 sigue una ruta sintética similar pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de tecnologías y equipos avanzados es esencial para mantener la consistencia y la seguridad del medicamento .
Análisis De Reacciones Químicas
Tipos de reacciones
HC-1119 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: HC-1119 también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones suelen ocurrir bajo condiciones controladas de temperatura y presión para garantizar el resultado deseado .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados de HC-1119, mientras que las reacciones de sustitución pueden producir diferentes análogos sustituidos .
Aplicaciones Científicas De Investigación
HC-1119 tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza en estudios relacionados con la síntesis y caracterización de fármacos deuterados.
Biología: HC-1119 se emplea en la investigación sobre las vías de señalización del receptor de andrógenos y su papel en la progresión del cáncer.
Medicina: La principal aplicación de HC-1119 es en el tratamiento del cáncer de próstata metastásico resistente a la castración. .
Industria: HC-1119 se está explorando por su posible uso en otras enfermedades relacionadas con el receptor de andrógenos, incluido el cáncer de mama
Comparación Con Compuestos Similares
Compuestos similares
Enzalutamida: El compuesto padre de HC-1119, enzalutamida, también es un antagonista del receptor de andrógenos de segunda generación que se utiliza en el tratamiento del cáncer de próstata.
Apalutamida: Otro antagonista del receptor de andrógenos de segunda generación utilizado para indicaciones similares.
Darolutamida: Un antagonista del receptor de andrógenos más nuevo con un mecanismo de acción similar .
Singularidad de HC-1119
HC-1119 es único debido a su deuteración, que proporciona varias ventajas farmacocinéticas sobre enzalutamida. Estas ventajas incluyen un metabolismo más lento, una mayor concentración plasmática y una menor exposición cerebral, lo que lleva a perfiles de eficacia y seguridad mejorados .
Propiedades
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-82-5 | |
| Record name | Deutenzalutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUTENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?
A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).
Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?
A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)


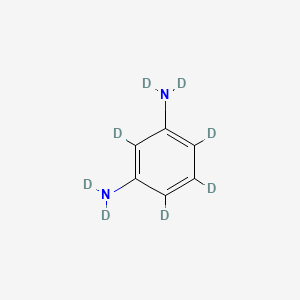

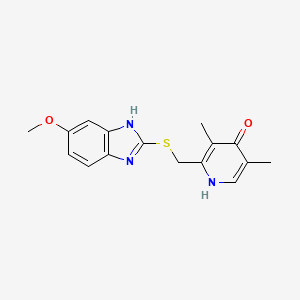
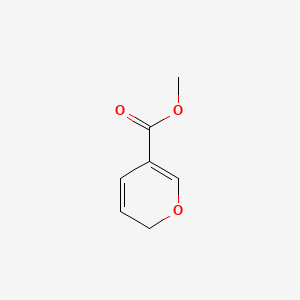
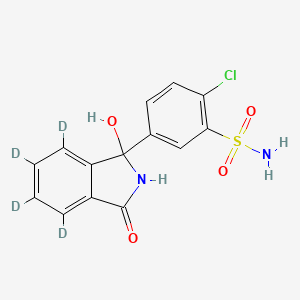
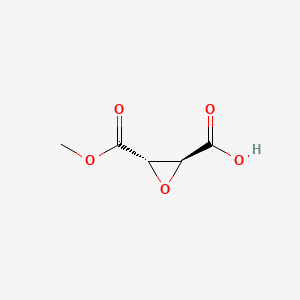
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)


